
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da . The compound is also known by several other names, including “2-(3-phenyl-[1,2,4]oxadiazol-5-yl)ethylamine” and “2-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylamine” among others .
Molecular Structure Analysis
The molecular structure of “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” consists of a phenyl group attached to a 1,2,4-oxadiazol-5-yl group, which is further attached to an ethanamine group . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .
Physical And Chemical Properties Analysis
“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 347.8±44.0 °C at 760 mmHg, and a flash point of 164.1±28.4 °C . It has a molar refractivity of 52.4±0.3 cm3, a polar surface area of 65 Å2, and a molar volume of 160.5±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
1. Potential in Antipsychotic and Procognitive Activities
The compound ADX47273, structurally similar to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid, is recognized as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This modulation is associated with potential antipsychotic-like and procognitive activities, with ADX47273 showcasing significant effects in various preclinical models. These activities suggest its utility in the development of novel antipsychotic and cognitive-enhancing agents (Liu et al., 2008).
2. Pharmacological Diversity of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,2,4-oxadiazole moiety, exhibit a broad spectrum of pharmacological activities. These compounds demonstrate significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The interaction of oxadiazole rings with biomacromolecules through hydrogen bonding is believed to enhance these pharmacological effects (Wang et al., 2022).
3. Role in Synthesis of Anti-inflammatory Agents
Synthesis of various 1,2,4-oxadiazole derivatives has led to the discovery of compounds with potent anti-inflammatory activities. These synthesized compounds have been evaluated in animal models, and several have shown superior anti-inflammatory effects compared to standard references like diclofenac sodium (Farooqui et al., 2009).
4. Exploration in Hypoglycemic Activity
Studies on 1,3,4-oxadiazole derivatives have revealed their potential as hypoglycemic agents. Structural variations in these compounds have been associated with significant reductions in blood glucose levels when tested in animal models, emphasizing their potential in diabetes management (Girges, 1994).
5. Wide-ranging Therapeutic Applications
1,3,4-Oxadiazole and its derivatives, due to their unique structural features, bind effectively with various enzymes and receptors, leading to diverse bioactivities. These compounds have been extensively researched and utilized in medicinal chemistry, offering therapeutic potential in numerous domains, including anticancer, antifungal, antibacterial, antiviral, and more (Verma et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.C2HF3O2/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAUUNRBULCRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid | |
CAS RN |
1432036-18-4 |
Source


|
| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)
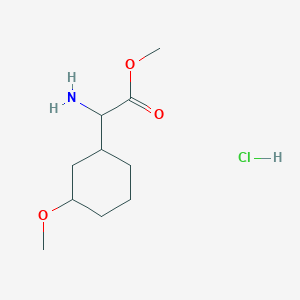

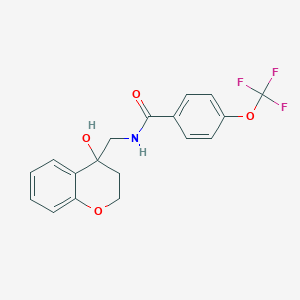
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)
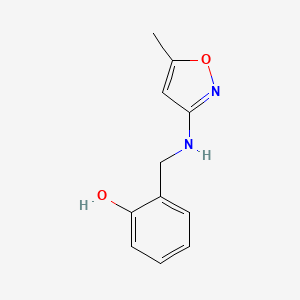

![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)
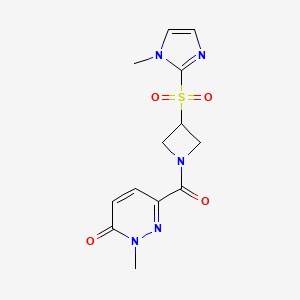
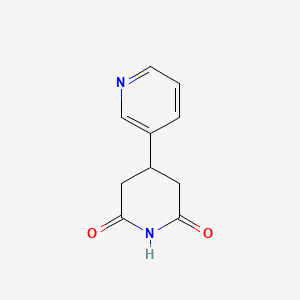


![1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2454063.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454066.png)